molecular formula C21H15ClN2O4S B14447606 2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate CAS No. 76908-91-3

2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate

Cat. No.: B14447606
CAS No.: 76908-91-3
M. Wt: 426.9 g/mol
InChI Key: JMPQPUPXYOVBJQ-UHFFFAOYSA-M
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Description

2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate is a heterocyclic compound that belongs to the class of thiadiazines It is characterized by the presence of three phenyl groups attached to a thiadiazine ring, which is further complexed with a perchlorate ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate typically involves the reaction of 2,4,6-triphenyl-1,3,5-thiadiazine with perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{2,4,6-Triphenyl-1,3,5-thiadiazine} + \text{HClO}_4 \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced thiadiazine derivatives.

    Substitution: The phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions include substituted thiadiazines, oxidized derivatives, and reduced thiadiazine compounds.

Scientific Research Applications

2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s unique structure allows it to interact with various biological molecules effectively.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but contains a triazine ring instead of a thiadiazine ring.

    2,4,6-Triphenyl-1,3-thiazin-1-ium salt: Shares structural similarities but differs in the type of heterocyclic ring.

Uniqueness

2,4,6-Triphenyl-1,3,5-thiadiazin-1-ium perchlorate is unique due to the presence of the thiadiazine ring and its complexation with perchlorate. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

76908-91-3

Molecular Formula

C21H15ClN2O4S

Molecular Weight

426.9 g/mol

IUPAC Name

2,4,6-triphenyl-1,3,5-thiadiazin-1-ium;perchlorate

InChI

InChI=1S/C21H15N2S.ClHO4/c1-4-10-16(11-5-1)19-22-20(17-12-6-2-7-13-17)24-21(23-19)18-14-8-3-9-15-18;2-1(3,4)5/h1-15H;(H,2,3,4,5)/q+1;/p-1

InChI Key

JMPQPUPXYOVBJQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=[S+]C(=N2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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